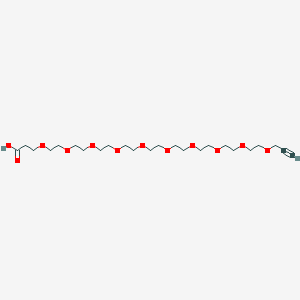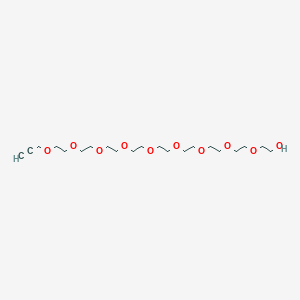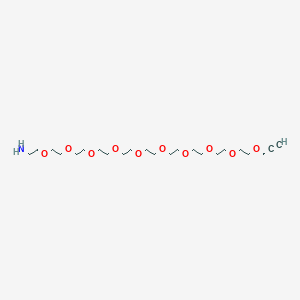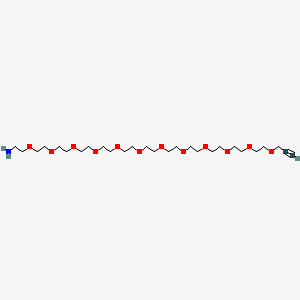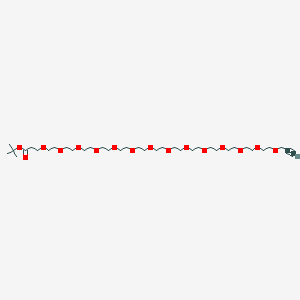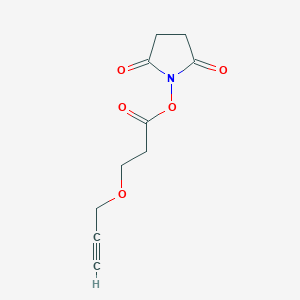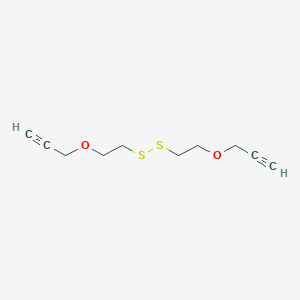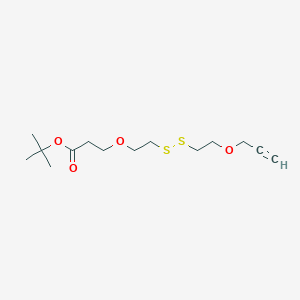
PROTAC-I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC-I targets steroid hormone receptors for ubiquitination and degradation.
Wissenschaftliche Forschungsanwendungen
Targeted Protein Degradation (TPD)
PROTAC-I, a Proteolysis Targeting Chimera, is crucial in the realm of TPD, offering a therapeutic modality to modulate protein levels. This strategy reduces the "undruggable" proteome by degrading integral membrane proteins (IMPs), albeit its application to IMPs is still emerging. Out of the 15 compounds in clinical trials by 2021, only two target membrane-associated proteins (Ruffilli et al., 2022).
Cancer and Inflammatory Diseases
PROTAC technology is a promising pharmacologic strategy for cancer and inflammatory diseases. By targeting previously undruggable or poorly drugged proteins, PROTACs offer a transformative approach compared to classical enzyme inhibitor-based methods. A wave of PROTAC drugs is currently under clinical development for various oncology indications (Castaldi & Fisher, 2021).
Biological Discovery and Drug Development
PROTACs enable novel biological insights and are instrumental in drug discovery. They modulate protein concentrations post-translationally by co-opting the ubiquitin-proteasome system. This technology is compared with other technologies like RNAi and genome editing for protein-level modulation (Burslem & Crews, 2020).
Clinical Trials for Cancer Treatment
PROTACs, such as ARV-110 and ARV-471, have shown promising results in clinical trials for prostate and breast cancer treatment, boosting research enthusiasm in this area. These developments demonstrate the feasibility of PROTAC technology in degrading target proteins (Qi et al., 2021).
Epigenetics Research
In epigenetics, PROTACs are applied to targets like receptors, kinases, and epigenetic proteins. Their design and characterization have contributed to structural optimization and improved mechanistic understanding, providing new drug discovery possibilities (Vogelmann et al., 2020).
Photopharmacology in Drug Discovery
The combination of photopharmacology and PROTACs is gaining momentum in the discovery and development of new therapies. PhotoPROTACs offer improved drug specificity and reduced off-target effects, marking a new frontier in drug discovery (Zeng et al., 2021).
Hematologic Malignancies
PROTACs are emerging as effective therapeutics for hematologic malignancies. Their ability to target “undruggable” and mutant proteins, along with their unique mechanism of action, make them superior to conventional small molecule inhibitors in treating these malignancies (He et al., 2020).
Eigenschaften
CAS-Nummer |
1448189-04-5 |
|---|---|
Produktname |
PROTAC-I |
Molekularformel |
C52H74N4O10S |
Molekulargewicht |
947.24 |
IUPAC-Name |
(2S,4R)-1-((S)-2-(tert-Butyl)-19-((7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)-4-oxo-6,9,12,15-tetraoxa-3-azanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H74N4O10S/c1-33-47(67-32-54-33)35-11-9-34(10-12-35)29-53-49(61)43-28-39(58)30-56(43)50(62)48(51(2,3)4)55-45(60)31-66-25-24-65-23-22-64-21-20-63-19-7-6-8-36-26-37-27-38(57)13-14-40(37)41-17-18-52(5)42(46(36)41)15-16-44(52)59/h9-14,27,32,36,39,41-44,46,48,57-59H,6-8,15-26,28-31H2,1-5H3,(H,53,61)(H,55,60)/t36-,39-,41-,42+,43+,44+,46-,48-,52+/m1/s1 |
InChI-Schlüssel |
AMIXLHOERNJPME-NFKZCJKKSA-N |
SMILES |
O=C([C@H]1N(C([C@H](C(C)(C)C)NC(COCCOCCOCCOCCCC[C@@H]2CC3=CC(O)=CC=C3[C@@]4([H])CC[C@]5(C)[C@@H](O)CC[C@@]5([H])[C@]24[H])=O)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PROTAC-I; PROTAC I |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)

